Lachnone A
Overview
Description
- Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 .
- Its chemical structure is represented as C11H10O4.
- Chromones are a class of compounds with a chromone ring system, which often exhibit interesting biological activities.
Scientific Research Applications
- Lachnone A’s applications span several scientific fields:
Chemistry: It could serve as a starting point for the synthesis of novel chromone derivatives.
Biology: Investigating its effects on cellular processes and potential bioactivity.
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in materials science or other industrial applications.
Mechanism of Action
Target of Action
Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 The specific targets of this compound are not explicitly mentioned in the available literature
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lachnone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, which may have implications for disease research and therapeutic applications .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression. This inhibition can result in the modulation of various biochemical pathways, affecting cellular function and metabolism. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These effects can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound may be transported into specific cellular compartments where it exerts its effects on biochemical pathways and cellular processes .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lachnone A are not widely documented in the literature.
- it is known that this compound is obtained from the microbial source Lachnum sp. BCC 2424.
Chemical Reactions Analysis
- Lachnone A’s reactivity has not been extensively studied, but it undergoes various reactions typical of chromones.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully explored.
- The major products formed from these reactions would depend on the specific reaction conditions.
Comparison with Similar Compounds
- Lachnone A’s uniqueness lies in its specific chromone structure.
- Similar compounds may include other chromones or derivatives from natural sources.
Properties
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Lachnone A?
A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.
Q2: Can you tell me about the structural characterization of this compound?
A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.
Q3: Were Lachnones found to have any anti-microbial activity?
A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].
Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?
A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].
Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?
A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.
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